A Technical Guide to 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Structural Properties and Characterization
A Technical Guide to 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Structural Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purines and are often referred to as 7-deazapurines. This core structure is a key pharmacophore in a variety of biologically active molecules, most notably as inhibitors of Janus kinases (JAKs)[1]. The substitution of a cyclopropyl group at the 2-position and a chloro group at the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of targeted therapeutics for inflammatory diseases and myeloproliferative disorders[2].
This in-depth technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, offering field-proven insights for researchers and professionals in drug development.
Structural Properties
The structural attributes of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine are fundamental to its reactivity and its utility as a synthetic building block.
Core Structure and Nomenclature
The molecule features a fused bicyclic system composed of a pyrrole ring and a pyrimidine ring. The IUPAC name is 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The presence of the nitrogen atom at position 7 in the pyrrole ring is a key feature, and its proton is often involved in hydrogen bonding interactions.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1379340-05-2 | [3] |
| Molecular Formula | C₉H₈ClN₃ | [4] |
| Molecular Weight | 193.63 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred from analogs[5] |
Synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
A likely synthetic approach for the target molecule would involve the use of a cyclopropyl-containing precursor. A potential synthetic workflow is outlined below.
A potential synthetic workflow for the target compound.
Proposed Synthetic Protocol
The following is a proposed, non-validated protocol based on known transformations of similar substrates.
Step 1: Sonogashira Coupling
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To a solution of 2-amino-4-chloro-5-iodopyrimidine in a suitable solvent (e.g., DMF or a mixture of dioxane and water) add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Bubble argon through the mixture for 15-20 minutes to ensure an inert atmosphere.
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Add cyclopropylacetylene to the reaction mixture.
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Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.
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Purify the crude product by column chromatography to yield 2-amino-4-chloro-5-(cyclopropylethynyl)pyrimidine.
Step 2: Intramolecular Cyclization
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Dissolve the product from Step 1 in a polar aprotic solvent such as DMF or NMP.
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Add a strong base, such as sodium hydride or potassium carbonate, portion-wise at room temperature.
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Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture and quench with water or a saturated ammonium chloride solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and structural integrity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and pyrimidine ring protons, as well as the protons of the cyclopropyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and pyrimidine moieties.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The signals for the carbons in the heterocyclic rings and the cyclopropyl group will appear in distinct regions of the spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted and based on analogs):
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrrole-H | ~6.5-7.5 | ~100-130 |
| Pyrimidine-H | ~8.0-8.5 | ~150-160 |
| Cyclopropyl-CH | ~1.5-2.5 | ~10-20 |
| Cyclopropyl-CH₂ | ~0.8-1.5 | ~5-15 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₉H₈ClN₃.
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Fragmentation Pattern: The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of the cyclopropyl group or other small neutral molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrrole) | 3100-3300 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (cyclopropyl) | 2900-3000 |
| C=N and C=C stretch (ring) | 1500-1650 |
| C-Cl stretch | 600-800 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase HPLC method would be suitable for this compound.
Proposed HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
This method should be validated for linearity, precision, accuracy, and robustness.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals for analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. The crystallographic data for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveals a planar structure with specific hydrogen bonding patterns[7].
Safety and Handling
Based on data for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the target compound should be handled with care. It is classified as toxic if swallowed, and may cause skin and serious eye irritation[8]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery
The 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a key intermediate in the synthesis of kinase inhibitors. The chlorine atom at the 4-position is a versatile handle for introducing various amine-containing side chains through nucleophilic aromatic substitution (SNAr) reactions. The cyclopropyl group at the 2-position can influence the binding affinity and selectivity of the final drug candidate by interacting with specific residues in the kinase active site.
Role in drug discovery workflow.
Conclusion
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its structural features, particularly the reactive chloro group and the conformationally constrained cyclopropyl moiety, make it an attractive building block for the synthesis of targeted kinase inhibitors. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its expected properties and characterization methods based on established knowledge of closely related analogs. The proposed synthetic and analytical protocols offer a solid foundation for researchers working with this important class of compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. srinichem.com [srinichem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]


